molecular formula C15H17NO5 B3147019 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-59-2

2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No. B3147019
CAS RN: 61312-59-2
M. Wt: 291.30 g/mol
InChI Key: MGPMEYRPZPIHIL-UHFFFAOYSA-N
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Description

“2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is an organic compound . It is a mono-constituent substance with the molecular formula C15H17NO5 .


Molecular Structure Analysis

The molecular structure of “2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” consists of a total of 40 bonds. There are 22 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 hydrazone .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate” is 291.29900 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Chemical Reactions and Structural Studies

  • Researchers Wardell, Skakle, Low, and Glidewell studied the molecules of methyl 3-(2-nitrophenylhydrazono)butanoate and related compounds, demonstrating polarized molecular electronic structures and linking molecules into chains by hydrogen bonds. The study contributes to understanding the structural and molecular properties of these compounds (Wardell et al., 2007).

Biological and Growth-Regulating Activities

  • Stanchev, Boyanov, Geneva, Boychinova, Stancheva, and Manolov explored 4-hydroxycoumarin derivatives, including compounds related to methyl 3-oxobutanoate, for their growth-regulating activity on nitrogen-fixing soybean plants. This research indicates potential agricultural applications, showing concentration-dependent growth regulation (Stanchev et al., 2010).

Molecular Docking and Structural Analysis

  • Vanasundari, Balachandran, Kavimani, and Narayana conducted molecular docking and structural studies on butanoic acid derivatives, indicating their significance in bonding and potential biological activities. This research highlights the pharmaceutical importance of these compounds and their roles in inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Antioxidant Properties and Chemical Synthesis

  • Stanchev, Hadjimitova, Traykov, Boyanov, and Manolov investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including compounds structurally similar to 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate, showing the potential for these compounds in antioxidant applications (Stanchev et al., 2009).

properties

IUPAC Name

2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(2)9-21-15(18)13(11(3)17)8-12-6-4-5-7-14(12)16(19)20/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPMEYRPZPIHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708820
Record name 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

CAS RN

61312-59-2
Record name 2-Methylpropyl 2-[(2-nitrophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61312-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

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